4-(3,5-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one
CAS No.: 1817687-97-0
Cat. No.: VC4087794
Molecular Formula: C8H5F2N3O
Molecular Weight: 197.14
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1817687-97-0 |
|---|---|
| Molecular Formula | C8H5F2N3O |
| Molecular Weight | 197.14 |
| IUPAC Name | 4-(3,5-difluorophenyl)-1H-1,2,4-triazol-5-one |
| Standard InChI | InChI=1S/C8H5F2N3O/c9-5-1-6(10)3-7(2-5)13-4-11-12-8(13)14/h1-4H,(H,12,14) |
| Standard InChI Key | BHPGQUAXEJSDAT-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1F)F)N2C=NNC2=O |
| Canonical SMILES | C1=C(C=C(C=C1F)F)N2C=NNC2=O |
Introduction
Chemical Structure and Properties
Structural Characteristics
4-(3,5-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one features a 1,2,4-triazole ring substituted at the 4-position with a 3,5-difluorophenyl group and a ketone oxygen at the 5-position. The presence of two fluorine atoms on the phenyl ring enhances the compound’s lipophilicity and metabolic stability, which are critical for pharmaceutical applications. The IUPAC name, 4-(3,5-difluorophenyl)-1H-1,2,4-triazol-5-one, reflects its substitution pattern and functional groups.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1817687-97-0 |
| Molecular Formula | C₈H₅F₂N₃O |
| Molecular Weight | 197.14 g/mol |
| SMILES | C1=C(C=C(C=C1F)F)N2C=NNC2=O |
| InChIKey | BHPGQUAXEJSDAT-UHFFFAOYSA-N |
| XLogP3-AA | 1.5 (estimated) |
The compound’s Standard InChI string (InChI=1S/C8H5F2N3O/c9-5-1-6(10)3-7(2-5)13-4-11-12-8(13)14/h1-4H,(H,12,14)) confirms its connectivity and stereochemistry.
Reactivity and Stability
The 1,2,4-triazole ring exhibits moderate aromaticity, enabling participation in hydrogen bonding and π-π stacking interactions. The electron-withdrawing fluorine atoms on the phenyl ring further polarize the triazole system, enhancing its susceptibility to nucleophilic attack at the ketone position. Stability studies indicate that the compound remains intact under ambient conditions but may degrade under strong acidic or basic environments due to hydrolysis of the triazole ring .
Synthesis and Structural Modification
Synthetic Routes
While no explicit synthesis for 4-(3,5-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one is documented, analogous 1,2,4-triazoles are typically synthesized via cyclocondensation reactions. A common approach involves the reaction of hydrazine derivatives with carbonyl-containing precursors . For example:
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Hydrazine-Carboxamide Condensation:
Reacting 3,5-difluorobenzohydrazide with a carbonyl source (e.g., ethyl chloroformate) yields intermediate hydrazine-carboxamides, which undergo cyclization under basic conditions to form the triazole ring . -
Thiol-Mediated Cyclization:
Substituting hydrazine with thiosemicarbazide derivatives can produce triazole-thiol intermediates, which are subsequently oxidized to the corresponding ketones .
Structural Analogues and SAR Insights
Modifications to the triazole core or phenyl substituent significantly impact biological activity:
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Trifluoromethyl Groups: Introducing -CF₃ at the 3,5-positions of the phenyl ring enhances antimicrobial potency by 4–8 fold compared to non-fluorinated analogs .
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Methylthio Substituents: Replacing the ketone oxygen with a methylthio group (-SMe) improves membrane permeability but reduces metabolic stability .
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Oxadiazole Replacement: Substituting the triazole ring with oxadiazole abolishes activity, underscoring the triazole’s critical role in target binding .
Biological Activities and Mechanisms
Antimicrobial Properties
Although direct data on 4-(3,5-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one are unavailable, structurally related compounds exhibit broad-spectrum activity:
Table 2: Antimicrobial Activity of Analogous Triazoles
| Compound | MIC (μg/mL) vs C. albicans | MIC (μg/mL) vs E. coli |
|---|---|---|
| Fluconazole | 8.0 | >128 |
| 5-(3,5-Difluorophenyl)-1H-1,2,4-triazole-3-thiol | 2.0 | 32.0 |
| 4-(3,5-Bis(CF₃)phenyl)-1H-1,2,4-triazol-5-one | 0.5 | 16.0 |
The 3,5-difluorophenyl moiety enhances antifungal activity by interacting with fungal cytochrome P450 enzymes, similar to azole drugs .
Enzyme Inhibition
Triazole derivatives inhibit ATPase activity in bacterial SecA proteins, a target for novel antibiotics. For example:
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